4-(4-Fluorophenoxy)butanamide
Overview
Description
4-(4-Fluorophenoxy)butanamide is a chemical compound with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol It is characterized by the presence of a fluorophenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)butanamide typically involves the reaction of 4-fluorophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-fluorophenoxy)butanoyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-(4-fluorophenoxy)butanoic acid.
Reduction: Formation of 4-(4-fluorophenoxy)butylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)butanoic acid: An oxidized derivative with similar structural features.
4-(4-Fluorophenoxy)butylamine: A reduced form with an amine group instead of an amide.
AB-FUBINACA: A synthetic cannabinoid with a similar fluorophenoxy group but different overall structure.
Uniqueness
4-(4-Fluorophenoxy)butanamide is unique due to its specific combination of a fluorophenoxy group and a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
Overview
4-(4-Fluorophenoxy)butanamide, with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenol with butanoyl chloride in the presence of a base such as pyridine. This reaction yields an intermediate, which is then treated with ammonia or an amine to produce the final compound.
Biological Mechanisms
Interaction with Biological Targets:
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The fluorophenoxy group enhances the compound's binding affinity, which can lead to various biological effects. The precise mechanisms depend on the context of its use, particularly in therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, contributing to its potential therapeutic effects. For instance, it has been explored for its interactions with inflammatory pathways and cytokine production.
Case Studies
-
Inflammation Studies:
In a study focused on anti-inflammatory properties, compounds similar to this compound were evaluated for their ability to inhibit cytokines such as IL-1β and IL-6. The results indicated significant reductions in mRNA expression levels for these pro-inflammatory markers in vitro . -
Metabolic Studies:
Another study investigated the compound's role in metabolic pathways. It was found that this compound could influence lipid metabolism and reduce the release of leukotriene B4 (LTB4), a mediator involved in inflammatory responses .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
4-(4-Fluorophenoxy)butanoic acid | Oxidized derivative | Exhibits anti-inflammatory properties |
4-(4-Fluorophenoxy)butylamine | Reduced form | Potential neuroactive effects |
AB-FUBINACA | Synthetic cannabinoid | Interaction with cannabinoid receptors |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation through cytokine inhibition.
- Metabolic Modulation: It may have roles in regulating metabolic processes related to lipid metabolism and inflammatory mediator release.
- Potential Therapeutic Applications: Due to its unique chemical structure and biological interactions, further research could position this compound as a candidate for drug development targeting inflammatory diseases.
Properties
IUPAC Name |
4-(4-fluorophenoxy)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDDXIQIAMJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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